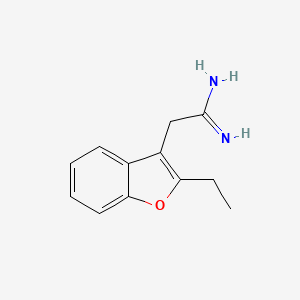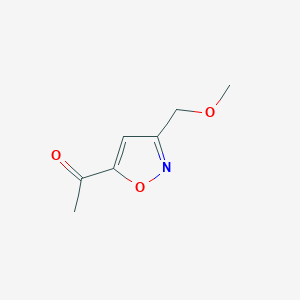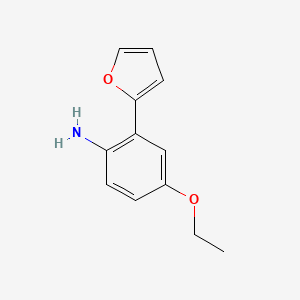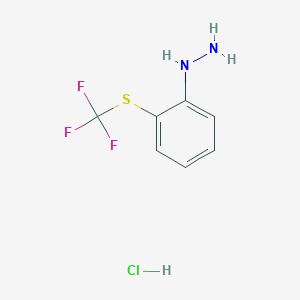![molecular formula C15H17NO3 B12867791 4-[2-(4-Methoxyphenoxy)ethoxy]aniline](/img/structure/B12867791.png)
4-[2-(4-Methoxyphenoxy)ethoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Methoxyphenoxy)ethoxy]aniline is an organic compound with the molecular formula C15H17NO3. It is a derivative of aniline, featuring a methoxyphenoxy group and an ethoxy linkage. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methoxyphenoxy)ethoxy]aniline typically involves the reaction of 4-methoxyphenol with 2-chloroethanol to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with 4-nitroaniline under basic conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may utilize continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-Methoxyphenoxy)ethoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-[2-(4-Methoxyphenoxy)ethoxy]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Methoxyphenoxy)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Methoxyphenoxy)aniline
- 4-(4-Methoxyphenoxy)aniline
- 4-(2-Methylphenoxy)aniline
Uniqueness
4-[2-(4-Methoxyphenoxy)ethoxy]aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both methoxy and ethoxy groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C15H17NO3 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
4-[2-(4-methoxyphenoxy)ethoxy]aniline |
InChI |
InChI=1S/C15H17NO3/c1-17-13-6-8-15(9-7-13)19-11-10-18-14-4-2-12(16)3-5-14/h2-9H,10-11,16H2,1H3 |
Clave InChI |
RGEYTWKLEGSZEQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12867710.png)


![2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12867729.png)

![Isoxazolo[5,4-c]pyridine-5-methanamine](/img/structure/B12867741.png)
![5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine](/img/structure/B12867743.png)

![2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12867747.png)



![5-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B12867758.png)
![5-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B12867771.png)
